(2-Sec-butoxybenzyl)amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-butan-2-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-9(2)13-11-7-5-4-6-10(11)8-12;/h4-7,9H,3,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVZYMDAJDRQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648541 | |
| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158582-19-4 | |
| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Sec Butoxybenzyl Amine Hydrochloride and Analogous Structural Motifs
General Principles of Benzylamine (B48309) Synthesis Applicable to Derivatives
The synthesis of benzylamines is a fundamental transformation in organic chemistry, with numerous methods developed to achieve this conversion. These strategies are applicable to the synthesis of a wide range of derivatives, including the target compound.
Reductive Amination Strategies
Reductive amination is a widely employed and versatile method for the synthesis of amines, including benzylamines. ias.ac.innih.gov This process typically involves the reaction of a carbonyl compound, in this case, an appropriately substituted benzaldehyde, with an amine in the presence of a reducing agent.
The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. ias.ac.in When ammonia (B1221849) is used as the amine source, primary benzylamines are produced. The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation over metal catalysts like Raney Nickel, palladium, or platinum. ias.ac.inresearchgate.netorganic-chemistry.org
Direct reductive amination involves mixing the aldehyde, amine, and a selective reducing agent that reduces the imine but not the carbonyl group. ias.ac.in Indirect reductive amination, on the other hand, involves the pre-formation of the imine intermediate before the addition of the reducing agent. ias.ac.in For instance, aromatic aldehydes can react with aqueous ammonia to form hydrobenzamides, which can then be reduced with sodium borohydride to yield a mixture of primary and secondary benzylamines. ias.ac.inresearchgate.net
| Reactants | Reagents | Product | Ref |
| Aromatic Aldehyde, Aqueous Ammonia | Sodium Borohydride | Primary and Secondary Benzylamine Mixture | ias.ac.in |
| Benzaldehyde, Ammonia | Raney Ni, Ru/C, or Ru/Al2O3 catalyst | Benzylamine | researchgate.net |
| Ketones, Ammonia, Titanium(IV) isopropoxide | Sodium Borohydride | Primary Amines | organic-chemistry.org |
Amine Synthesis via Reaction of Primary Amines with Appropriate Alkyl Halides
The N-alkylation of amines with alkyl halides is a classical method for the formation of C-N bonds. wikipedia.org In the context of benzylamine synthesis, this would involve the reaction of ammonia or a primary amine with a suitably substituted benzyl (B1604629) halide. This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile, displacing the halide from the benzyl group. wikipedia.org
However, a significant challenge with this method is the potential for overalkylation. The primary amine product is often more nucleophilic than the starting ammonia, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgnih.gov To achieve selective mono-N-alkylation, specific strategies and reaction conditions are often required. For instance, using a cesium base like cesium hydroxide (B78521) has been shown to promote the selective formation of secondary amines from primary amines and alkyl halides. google.com Another approach involves using amine hydrobromides and alkyl bromides under controlled conditions to selectively deprotonate the reactant primary amine. researchgate.net
| Reactants | Reagents/Conditions | Product | Ref |
| Primary Alkyl Amines, Alkyl Halides | Cesium Hydroxide | Secondary Alkyl Amines | google.com |
| Primary Amine Hydrobromides, Alkyl Bromides | Controlled Deprotonation | Secondary Amines | researchgate.net |
| Aniline, Benzyl Bromide | Sodium Bicarbonate, Water, 80°C | N-benzylaniline | researchgate.net |
N-Deacylation Routes for Secondary Amides Leading to Amines
Another synthetic route to amines involves the deacylation of amides. This approach is particularly useful when the amine functionality needs to be protected during other synthetic steps. The amide group can be considered a protected form of the amine, which can be later deprotected to reveal the desired amine.
Various methods exist for the N-deacylation of amides. Acidic or basic hydrolysis is a common method, although it can sometimes require harsh conditions. etsu.eduysu.am For instance, N-deacetylation can be carried out by refluxing with concentrated hydrochloric acid or an alkaline mixture of methanol (B129727) and dioxane. ysu.am Milder and more chemoselective methods have also been developed. The use of Schwartz's reagent (zirconocene hydrochloride) allows for the efficient N-deacetylation at room temperature, tolerating other common protecting groups. researchgate.net Another mild method involves the activation of amides with triflic anhydride (B1165640) (Tf2O) followed by the addition of organocerium reagents and an acidic work-up to afford the corresponding amines as their hydrochloride salts. researchgate.net
| Amide Substrate | Reagents/Conditions | Product | Ref |
| Secondary Amides | 1. Tf2O, 2. Organocerium reagents, 3. Acidic work-up | Amine Hydrochloride Salts | researchgate.net |
| N-acetyl nucleoside | Schwartz's reagent, THF, room temperature | Deacetylated Nucleoside | researchgate.net |
| 4,4'-diamino-N-acetyldiphenylamine | Concentrated Hydrochloric Acid, reflux | 4,4'-diaminodiphenylamine hydrochloride | ysu.am |
Synthesis from Carboxylic Acid Derivatives
Benzylamines can also be synthesized from carboxylic acid derivatives. A common approach is the conversion of a carboxylic acid to an amide, followed by reduction. The direct coupling of carboxylic acids and amines to form amides often requires activating agents. researchgate.netacs.org
Alternatively, nitriles can serve as precursors to benzylamines. For example, benzylamine-4-carboxylic acid can be produced by the reduction of 4-cyanobenzoic acid with hydrogen in the presence of ammonia and a suitable catalyst. google.com Another method involves the hydrolysis of a cyanobenzylamine in an aqueous alkali solution. google.com
| Starting Material | Reagents/Conditions | Product | Ref |
| Carboxylic Acid, Amine | Activating Agents | Amide (intermediate for amine) | researchgate.netacs.org |
| 4-Cyanobenzoic Acid | Hydrogen, Ammonia, Catalyst | Benzylamine-4-carboxylic acid | google.com |
| Cyanobenzylamine | Aqueous Alkali Solution | Benzylamine carboxylic acid | google.com |
Targeted Introduction of the sec-Butoxy Substituent in Benzyl Amine Scaffolds
The synthesis of (2-Sec-butoxybenzyl)amine (B181286) hydrochloride requires the specific introduction of a sec-butoxy group at the ortho position of the benzyl ring. This can be achieved by starting with a pre-functionalized aromatic compound or by introducing the substituent at a later stage.
Synthetic Approaches for ortho-Alkoxybenzylation
A key precursor for the synthesis of (2-Sec-butoxybenzyl)amine is 2-sec-butoxybenzaldehyde (B1288657). chemimpex.com This intermediate can then be converted to the target amine via methods like reductive amination. The synthesis of 2-sec-butoxybenzaldehyde itself typically involves the O-alkylation of a suitable precursor, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde).
The Williamson ether synthesis is a classic and effective method for preparing ethers, including aryl ethers. francis-press.commasterorganicchemistry.commasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this case, the sodium or potassium salt of salicylaldehyde would be reacted with a sec-butyl halide (e.g., 2-bromobutane (B33332) or 2-iodobutane). The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to promote the SN2 mechanism. chem-station.com It is important to note that since this is an SN2 reaction, the use of a secondary alkyl halide can lead to competing elimination reactions. masterorganicchemistry.com
Alternative methods for ortho-alkoxybenzylation could involve the metalation of a protected benzyl alcohol derivative followed by reaction with an appropriate electrophile. For instance, N,N-Diethyl-2-methoxybenzamide can be ortho-lithiated using sec-butyllithium (B1581126) in the presence of TMEDA, and the resulting organolithium species can then be formylated to introduce the aldehyde group. orgsyn.org A similar strategy could potentially be adapted for the introduction of the sec-butoxy group.
| Precursor | Reagents | Product | Method | Ref |
| Salicylaldehyde | Sodium/Potassium base, sec-Butyl Halide | 2-sec-Butoxybenzaldehyde | Williamson Ether Synthesis | francis-press.commasterorganicchemistry.com |
| N,N-Diethyl-2-methoxybenzamide | 1. sec-Butyllithium, TMEDA 2. Formylating agent | N,N-Diethyl-2-formyl-6-methoxybenzamide | Ortho-metalation-formylation | orgsyn.org |
Precursor Design and Chemical Pre-functionalization for sec-Butoxy Group Incorporation
The synthesis of (2-sec-butoxybenzyl)amine hydrochloride relies on the strategic incorporation of the sec-butoxy group onto a benzene (B151609) ring, a process often achieved through Williamson ether synthesis. This method involves the reaction of a phenoxide with an appropriate alkyl halide. Key precursors for this transformation include salicylaldehyde or 2-hydroxybenzonitrile. The phenolic hydroxyl group of these precursors is deprotonated by a base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with a sec-butyl halide, like 2-bromobutane, to yield the desired sec-butoxy ether. The choice of precursor offers different synthetic routes, with the aldehyde or nitrile group serving as a handle for subsequent conversion to the amine functionality.
The efficiency of this etherification reaction is influenced by several factors, including the choice of solvent, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common, and the reaction temperature. The nature of the leaving group on the sec-butyl halide also plays a role in the reaction kinetics.
Formation and Isolation Protocols for Amine Hydrochloride Salts
Acidification Procedures with Hydrochloric Acid
The conversion of the free base, (2-sec-butoxybenzyl)amine, into its hydrochloride salt is a critical step for purification and stabilization. This is typically achieved by treating a solution of the amine with hydrochloric acid. The amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate, in which the resulting salt has low solubility. A solution of hydrochloric acid, either as a gas dissolved in a solvent or as a concentrated aqueous solution, is then added. This leads to the protonation of the amine's nitrogen atom, forming the ammonium chloride salt, which precipitates out of the solution. The reaction is often performed at reduced temperatures to maximize the yield of the salt.
Advanced Purification and Crystallization Techniques for Amine Hydrochlorides
Following its initial precipitation, the crude this compound is typically purified by recrystallization. This technique relies on the differential solubility of the salt in a given solvent at different temperatures. An ideal solvent will dissolve the compound when hot but have limited solvating power when cold. Common recrystallization solvents for amine hydrochlorides include alcohols like ethanol (B145695) or isopropanol, or mixtures such as ethanol/diethyl ether. The process involves dissolving the crude salt in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. These crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Enantioselective Synthetic Approaches for Chiral Benzylamines
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
For the synthesis of chiral benzylamines analogous to (2-sec-butoxybenzyl)amine, transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a powerful and efficient method. This approach utilizes a chiral catalyst, typically composed of a transition metal such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand. These chiral ligands, for example, those from the BINAP or DuPhos families, create a chiral environment that directs the hydrogenation to one face of the imine, leading to the formation of one enantiomer of the amine in excess. The imine substrate is prepared beforehand, often by the condensation of an aldehyde or ketone with an amine.
Chiral Auxiliary-Mediated Strategies in Benzylamine Synthesis
An alternative strategy for the enantioselective synthesis of chiral benzylamines involves the use of a chiral auxiliary. This method entails the temporary attachment of a chiral molecule to the substrate to direct a subsequent stereoselective transformation. In the context of benzylamine synthesis, a chiral auxiliary can be attached to the nitrogen atom of an imine. The steric bulk of the auxiliary then blocks one face of the imine, forcing an incoming nucleophile to attack from the opposite, less hindered face. After the desired stereocenter has been set, the chiral auxiliary is cleaved to yield the enantiomerically enriched amine. While effective, this method requires additional steps for the attachment and removal of the auxiliary.
Green Chemistry and Sustainable Synthetic Protocols in Amine Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of amines, particularly valuable pharmaceutical intermediates like (2-sec-butoxybenzyl)amine and its analogues, these principles are manifest in several innovative and sustainable strategies. These approaches offer alternatives to traditional methods, which often rely on stoichiometric reagents, harsh conditions, and environmentally detrimental solvents.
Key green methodologies applicable to the synthesis of (2-sec-butoxybenzyl)amine and related structures include catalytic reductive amination, "hydrogen borrowing" catalysis, biocatalysis, and the implementation of flow chemistry. These protocols prioritize atom economy, catalyst recyclability, and the use of benign reaction media.
Catalytic Reductive Amination
Catalytic reductive amination is a cornerstone of green amine synthesis, directly converting a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine using a catalyst and a reducing agent, typically hydrogen gas. This method is highly atom-economical. For the synthesis of a primary amine like (2-sec-butoxybenzyl)amine, this involves the reaction of 2-sec-butoxybenzaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.
Sustainable approaches in this area focus on replacing traditional, hazardous reducing agents (e.g., sodium borohydride) with molecular hydrogen and employing heterogeneous catalysts that can be easily recovered and reused. researchgate.netepa.gov Catalytic systems based on non-noble metals are gaining prominence due to their lower cost and toxicity compared to precious metal catalysts like palladium or platinum. epa.govresearchgate.net For instance, composites containing cobalt nanoparticles have demonstrated high yields (72–96%) in the reductive amination of substituted benzaldehydes under hydrogen pressure.
The choice of solvent is also critical. Green solvents such as water, bio-derived alcohols (e.g., ethanol), or ethers like cyclopentyl methyl ether (CPME) are preferred over chlorinated hydrocarbons. acs.orgdurham.ac.uk
"Hydrogen Borrowing" and Transfer Hydrogenation
The "hydrogen borrowing" (or hydrogen auto-transfer) concept is an elegant and highly efficient green strategy that enables the N-alkylation of amines using alcohols, with water as the sole byproduct. researchgate.netosti.gov This process avoids the need for a pre-synthesized aldehyde and an external reductant. The mechanism involves the temporary oxidation of the alcohol (e.g., (2-sec-butoxybenzyl) alcohol) to its corresponding aldehyde by a metal catalyst, which "borrows" the hydrogen. The aldehyde then reacts with an amine (or ammonia) to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen. researchgate.net
This methodology has been successfully applied to the synthesis of a wide range of benzylamines using catalysts based on ruthenium, iridium, iron, and copper. researchgate.netresearchgate.netmdpi.com Iron-catalyzed systems are particularly attractive from a sustainability perspective due to the high abundance and low toxicity of iron. researchgate.net
| Catalyst System | Amine Source | Alcohol Substrate | Solvent | Temp (°C) | Yield (%) |
| Raney® Ni | (NH₄)₂CO₃ | Vanillyl alcohol | p-Xylene | 140 | 61 |
| Ni/Al₂O₃-SiO₂ | (NH₄)₂CO₃ | Vanillyl alcohol | p-Xylene | 140 | 58 |
| [Ru(p-cymene)Cl₂]₂/DPEPhos | Methylamine | Benzyl alcohol | Toluene | 110 | 95 |
| Iron-PNP Pincer Complex | Aniline | Benzyl alcohol | Toluene | 110 | 98 |
| Cu/SiO₂ | Aniline | 1-Phenylethanol | Dioxane | 130 | 90 |
Table 1: Examples of Catalytic Amination of Alcohols via Hydrogen Borrowing. Data compiled from various studies on analogous substrates. researchgate.netresearchgate.netacs.orgrsc.org
Biocatalysis in Amine Synthesis
Enzymes offer an exceptionally green route to chiral amines, operating under mild aqueous conditions with outstanding stereo-, regio-, and chemoselectivity. acs.orgfrontiersin.orgmdpi.com For the synthesis of chiral analogues of (2-sec-butoxybenzyl)amine, several classes of enzymes are particularly relevant:
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone or aldehyde. mdpi.com A transaminase could be used to asymmetrically synthesize a chiral amine from 2-sec-butoxybenzaldehyde.
Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reduction of pre-formed or in-situ generated imines to chiral amines, using a nicotinamide (B372718) cofactor (NADH or NADPH). frontiersin.orgresearchgate.net AmDHs, in particular, can directly convert a ketone and ammonia into a chiral primary amine. frontiersin.org These biocatalytic methods are highly valued in the pharmaceutical industry for producing enantiomerically pure compounds, significantly reducing waste from chiral resolutions. mdpi.comresearchgate.net
Recent advances have demonstrated the utility of wild-type AmDHs for the synthesis of short-chain chiral amines with high enantiomeric excess (ee >93%). frontiersin.org
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |
| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | High enantioselectivity (>99% ee) |
| Imine Reductase (IRED) | Asymmetric Imine Reduction | Cyclic Imine | Access to chiral cyclic amines |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Butan-2-one + NH₃ | Direct synthesis of primary amines |
| Lipase | Kinetic Resolution | Racemic Amine | Established industrial application |
Table 2: Overview of Biocatalytic Methods for Chiral Amine Synthesis. acs.orgfrontiersin.orgmdpi.comresearchgate.net
Flow Chemistry
Continuous flow chemistry provides a sustainable and safe alternative to traditional batch processing. mdpi.comnewdrugapprovals.orgdurham.ac.uk Reactions are performed in a continuous stream through a tube or microreactor, which offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), and enhanced safety, especially for hazardous reactions. durham.ac.ukmdpi.com
For the synthesis of benzylamine derivatives, flow chemistry can be used to:
Safely handle hazardous reagents or intermediates. mdpi.com
Improve reaction yields and reduce reaction times through efficient heating. newdrugapprovals.org
Integrate multiple reaction and purification steps into a single, automated sequence, minimizing manual handling and waste generation. durham.ac.uk
For example, a continuous flow process was developed for the synthesis of N-benzylhydroxylamine hydrochloride, a related amine derivative, achieving an 85% yield with improved safety and efficiency compared to batch methods. mdpi.com This approach is readily adaptable to the synthesis of this compound, particularly for the reductive amination or hydrogenation steps.
Advanced Chemical Transformations and Reactivity Profiling of 2 Sec Butoxybenzyl Amine Hydrochloride
Reactivity of the Primary Amine Functional Group
The primary amine group is a key site of reactivity, functioning as a potent nucleophile in various reactions. msu.edu Its basicity allows it to readily participate in reactions with a wide array of electrophiles.
Alkylation and Acylation Reactions
The primary amine of (2-Sec-butoxybenzyl)amine (B181286) can undergo N-alkylation through reaction with alkyl halides. msu.eduorganic-chemistry.org These reactions typically proceed via an SN2 mechanism. researchgate.net However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. researchgate.net This can lead to a mixture of mono- and di-alkylated products, as well as the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt.
To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or utilizing amine hydrohalide salts under controlled conditions to modulate reactivity. researchgate.net Another approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. fishersci.co.uk For instance, reacting (2-Sec-butoxybenzyl)amine with a carbonyl compound would form an imine intermediate, which is then reduced to the corresponding secondary amine. nih.gov
Acylation reactions with acyl chlorides or anhydrides proceed readily to form stable amide derivatives. This transformation is generally high-yielding and avoids the issue of over-acylation seen in alkylation reactions.
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent Example | Product Type | Key Considerations |
|---|---|---|---|
| Direct Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Risk of polyalkylation. researchgate.net |
| Reductive Amination | Acetone, NaBH₃CN | Isopropyl-substituted Secondary Amine | Controlled mono-alkylation. fishersci.co.uk |
Formation of Substituted Ureas
The primary amine of (2-Sec-butoxybenzyl)amine can be converted into substituted ureas, a functional group prevalent in many biologically active molecules. nih.gov The classical method for urea (B33335) synthesis involves reacting the amine with an isocyanate. nih.gov This reaction is typically efficient and provides direct access to unsymmetrically substituted ureas.
Alternatively, safer and more environmentally benign reagents have been developed as substitutes for toxic phosgene (B1210022) or isocyanates. nih.gov One common method involves the use of N,N'-Carbonyldiimidazole (CDI). The amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent reaction with another amine yields the desired urea derivative. nih.gov This two-step, one-pot procedure is a versatile way to synthesize both symmetrical and unsymmetrical ureas.
Table 2: Synthetic Routes to Substituted Ureas
| Reagent | Intermediate | Product | Notes |
|---|---|---|---|
| Phenyl Isocyanate | - | N-(2-sec-butoxybenzyl)-N'-phenylurea | Direct reaction with the amine. nih.gov |
Participation in Intra- and Intermolecular Cyclization Reactions
Benzylamines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds through various cyclization reactions. While specific examples for (2-Sec-butoxybenzyl)amine are not detailed in the provided literature, its structure is amenable to established cyclization methodologies. For instance, in a Pictet-Spengler type reaction, a benzylamine (B48309) can react with an aldehyde or ketone to form a tetrahydroisoquinoline ring system. This reaction is typically facilitated by acid catalysis.
Intermolecular cyclization reactions are also possible. For example, the formation of pyrazines can be achieved through the self-condensation of α-aminoketones, which could potentially be derived from the starting amine. These cyclization strategies are fundamental in building complex molecular scaffolds from relatively simple precursors.
Transformations Involving the Substituted Benzyl (B1604629) Moiety
The benzyl group of the molecule offers additional sites for chemical modification, particularly at the benzylic carbon.
Selective Functionalization at the Benzylic Position
The benzylic C(sp³)–H bond is weaker than typical alkyl C-H bonds, making it a prime target for selective functionalization. masterorganicchemistry.com Modern synthetic methods, including photoredox catalysis, enable the direct functionalization of these bonds under mild conditions. acs.org Visible-light-induced approaches can facilitate the oxidative cleavage of the benzylic C–H bond, leading to the formation of a benzylic cation intermediate. acs.org This reactive intermediate can then be trapped by various nucleophiles to introduce new functional groups, such as nitriles, amides, or halides, at the benzylic position. acs.org This strategy allows for the construction of new C-N, C-C, and C-Br bonds with high selectivity. acs.org
Oxidative Transformations of Benzylic Carbon-Hydrogen Bonds
The benzylic carbon is susceptible to oxidation, a fundamental transformation in organic synthesis. nih.gov The oxidation of the benzylic methylene (B1212753) group can yield the corresponding carbonyl compound, in this case, a ketone. nih.govorganic-chemistry.org This transformation is highly valuable as it converts a relatively inert C-H bond into a versatile ketone functionality. nih.gov
A variety of oxidizing agents can be used for this purpose. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively oxidize the benzylic position. masterorganicchemistry.com However, these harsh reagents may not be compatible with other sensitive functional groups in the molecule. masterorganicchemistry.com Milder and more selective methods have been developed, utilizing reagents such as o-iodoxybenzoic acid (IBX) or catalytic systems involving transition metals with co-oxidants like tert-butyl hydroperoxide. organic-chemistry.org Photochemical and electrochemical methods also offer green and efficient alternatives for benzylic C-H oxidation. nih.govresearchgate.net The reaction proceeds via the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.comyoutube.com
Table 3: Benzylic Oxidation Methods
| Reagent/System | Product | Conditions | Selectivity |
|---|---|---|---|
| KMnO₄ | Carboxylic Acid (if R=H) or Ketone | Harsh (heat, strong acid/base) | Low, can cleave alkyl groups. masterorganicchemistry.com |
| o-Iodoxybenzoic acid (IBX) | Ketone | Mild | High for benzylic positions. organic-chemistry.org |
| RuCl₂/TBHP | Ketone | Catalytic, room temperature | High for benzylic C-H bonds. organic-chemistry.org |
Derivatization Strategies for Enhanced Analytical Detection and Synthetic Utility
The chemical structure of (2-Sec-butoxybenzyl)amine hydrochloride, featuring a primary amine group, allows for a variety of derivatization reactions. These reactions are instrumental in enhancing its detectability in analytical chromatography and in facilitating its use in complex synthetic pathways. Derivatization modifies the chemical properties of the analyte to improve its volatility, thermal stability, and chromatographic behavior, or to introduce a detectable label. iu.edulibretexts.org
Pre-column and Post-column Derivatization for Chromatographic Analysis
In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). scienceopen.com
Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the chromatographic system. thermofisher.com This technique is widely employed to convert analytes into more stable, volatile, or detectable derivatives. libretexts.orgthermofisher.com For a primary amine like (2-Sec-butoxybenzyl)amine, pre-column derivatization can improve its chromatographic peak shape and resolution by reducing its polarity. scienceopen.com A key advantage of this method is that it allows for the removal of excess reagent and by-products before analysis, minimizing potential interference. researchgate.net However, the derivatization reaction needs to be complete and reproducible to ensure accurate quantification.
Post-column derivatization occurs after the chromatographic separation of the analyte but before it reaches the detector. actascientific.comcreative-proteomics.com This method is advantageous when the original compound is amenable to separation but lacks a suitable chromophore or fluorophore for sensitive detection. actascientific.comactascientific.com The derivatizing reagent is continuously added to the column effluent, and the reaction takes place in a reaction coil before the detector. researchgate.net A significant benefit of post-column derivatization is that it avoids the formation of multiple derivative products from a single analyte, which can sometimes occur in pre-column derivatization. creative-proteomics.com Commonly used reagents for post-column derivatization of amines include ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA). actascientific.comactascientific.com
| Derivatization Technique | Description | Advantages | Disadvantages |
| Pre-column Derivatization | Analyte is derivatized before injection into the chromatographic column. thermofisher.com | Excess reagent can be removed prior to analysis. researchgate.net | Incomplete reactions can lead to inaccurate quantification. |
| Post-column Derivatization | Derivatizing reagent is added to the column effluent after separation. actascientific.com | Avoids the formation of multiple derivative products. creative-proteomics.com | Can lead to band broadening due to the additional volume of the reaction coil. researchgate.net |
Application of Specific Derivatization Reagents for Amine Functionalities
The primary amine group of (2-Sec-butoxybenzyl)amine is a reactive site for various derivatization reagents, enabling the formation of stable derivatives with enhanced analytical properties.
N-hydroxysuccinimide (NHS) esters are frequently used for the derivatization of primary amines. sigmaaldrich.com These reagents react with the amine to form a stable amide bond. For instance, 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a widely used pre-column derivatization reagent that reacts rapidly with amino acids and is suitable for both fluorescence and UV detection. creative-proteomics.com Another example is 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which readily reacts with primary amines, offering good selectivity in aqueous solutions and forming stable derivatives. sigmaaldrich.com
Isocyanates , such as phenyl isocyanate (PIC), react with primary amines to form N,N'-disubstituted ureas. researchgate.netsdiarticle4.com This reaction is often used in HPLC for UV detection. researchgate.netgoogle.com The derivatization can be carried out in a non-aqueous solvent like dimethylformamide, and any excess reagent can be quenched by the addition of an alcohol. sdiarticle4.com
Chloroformates , like 9-fluorenylmethyl chloroformate (FMOC-Cl), are highly effective derivatizing agents for both primary and secondary amines. researchgate.net FMOC-Cl reacts with the amine to produce a highly fluorescent and stable derivative, which can significantly increase detection sensitivity in HPLC, often by more than three orders of magnitude compared to UV absorbance. researchgate.net The reaction is typically fast and occurs under mild conditions. thermofisher.com Alkyl chloroformates are also utilized in GC analysis to improve the volatility and chromatographic properties of amines. researchgate.netnih.gov
| Reagent Class | Example Reagent | Functional Group Targeted | Derivative Formed | Key Features |
| N-hydroxysuccinimide esters | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) creative-proteomics.com | Primary amines | Amide | Rapid reaction, stable derivatives, suitable for fluorescence and UV detection. creative-proteomics.com |
| Isocyanates | Phenyl isocyanate (PIC) sdiarticle4.compsu.edu | Primary and secondary amines | N,N'-disubstituted urea | Used for UV detection in HPLC. researchgate.net |
| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) researchgate.net | Primary and secondary amines | Carbamate | Highly fluorescent and stable derivatives, significant increase in sensitivity. researchgate.net |
Derivatization for Improved Spectroscopic and Mass Spectrometric Detection
Derivatization plays a crucial role in enhancing the detection of compounds in both spectroscopic and mass spectrometric techniques.
For spectroscopic detection (e.g., UV-Vis or fluorescence), derivatization is employed to attach a chromophore or a fluorophore to the analyte molecule. thermofisher.com Since this compound may not possess strong native absorbance or fluorescence, derivatization with reagents like dansyl chloride, dabsyl chloride, or FMOC-Cl can impart these properties, leading to significantly lower detection limits. nih.gov For instance, the reaction with FMOC-Cl yields a highly fluorescent derivative, making it ideal for sensitive analysis. researchgate.net
In mass spectrometry (MS) , derivatization can improve analysis in several ways. It can increase the volatility of the analyte, which is particularly important for GC-MS. iu.edusigmaaldrich.com More significantly for LC-MS, derivatization can enhance the ionization efficiency of the analyte, leading to a stronger signal. nih.govrsc.orgresearchgate.net By introducing a group that is readily protonated or deprotonated, the analyte's response in electrospray ionization (ESI) can be substantially improved. rsc.org Derivatization can also be used to introduce specific fragmentation patterns in tandem mass spectrometry (MS/MS), which can aid in the structural elucidation and selective detection of the analyte. nih.govresearchgate.net For example, derivatization with 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) has been shown to facilitate high-speed analysis of amines by LC/ESI-MS/MS. nih.gov
Employment as a Protecting Group for Amine Functionalities in Multi-step Synthesis
In the context of multi-step organic synthesis, the amine functionality of a molecule often needs to be temporarily masked or "protected" to prevent it from reacting with reagents intended for other parts of the molecule. The benzyl group is a commonly used protecting group for amines. wikipedia.orgwikipedia.org
General Principles of Benzyl Group as Amine Protection
The benzyl (Bn) group is a robust protecting group for amines due to its stability under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. chem-station.com It is introduced by reacting the amine with a benzyl halide, such as benzyl bromide, in the presence of a base. chem-station.com The resulting N-benzylamine is generally less nucleophilic and less basic than the parent amine, effectively protecting it from unwanted side reactions.
The stability of the benzyl group allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. For instance, a molecule containing both an amine and a hydroxyl group can have the amine protected as a benzylamine, allowing for selective reactions on the hydroxyl group.
Mechanistic Investigations of Reactions Involving 2 Sec Butoxybenzyl Amine Hydrochloride
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of benzylamines and their derivatives can proceed through various mechanistic pathways. The elucidation of these pathways involves identifying key intermediates, understanding the nature of bond-forming and bond-breaking steps, and determining the factors that control the reaction rate and stereochemical outcome.
Iminium ions are crucial intermediates in a vast array of organic reactions, particularly in the synthesis and functionalization of amines. nih.govnih.gov For a primary amine like (2-Sec-butoxybenzyl)amine (B181286), its reaction with an aldehyde or a ketone is a classic route to forming an imine, which can then be protonated to yield an iminium ion. youtube.com
The general mechanism for imine formation begins with the nucleophilic attack of the primary amine onto the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. youtube.com This step is typically reversible. The carbinolamine is then protonated on the oxygen atom, followed by the elimination of a water molecule to generate the iminium ion. Subsequent deprotonation of the nitrogen atom yields the neutral imine. youtube.com
General Mechanism of Imine and Iminium Ion Formation
| Step | Description |
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |
| 2 | Proton transfer to form a zwitterionic intermediate. |
| 3 | Protonation of the hydroxyl group to form a good leaving group (water). |
| 4 | Elimination of water to form a resonance-stabilized iminium ion. |
| 5 | Deprotonation to yield the final imine product. |
This table outlines the fundamental steps in the formation of imines and iminium ions from primary amines and carbonyl compounds.
These iminium ions are potent electrophiles and can react with a variety of nucleophiles. nih.govchemrxiv.org This reactivity is central to many carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a cornerstone in the synthesis of complex nitrogen-containing molecules. The reversible formation of the iminium ion activates the α,β-unsaturated system towards nucleophilic attack, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The synthesis of amines can proceed through either polar (ionic) or radical pathways, and the operative mechanism is highly dependent on the reaction conditions and reagents employed.
Polar Pathways typically involve nucleophilic substitution or addition reactions. For instance, the synthesis of a benzylamine (B48309) derivative could involve the reaction of a benzyl (B1604629) halide with an amine (a nucleophile), proceeding through an S(_N)2 mechanism. Similarly, reductive amination, a common method for amine synthesis, involves the nucleophilic addition of an amine to a carbonyl compound to form an imine or iminium ion, which is then reduced.
Radical Pathways for amine synthesis have gained prominence due to their ability to functionalize otherwise inert C-H bonds. acs.org For example, a photoinduced, copper-catalyzed α-C(sp³)–H azidation of amines has been reported to proceed via an aryl radical-mediated 1,5-hydrogen atom transfer (HAT). koreascience.krresearchgate.net In such a mechanism, an aryl radical abstracts a hydrogen atom from the carbon alpha to the nitrogen, generating an α-aminoalkyl radical. This radical can then react with an azide (B81097) radical. Mechanistic studies, including density functional theory (DFT), support a radical-polar crossover pathway for the final C-N bond formation, where an outer-sphere electron transfer (OSET) occurs, followed by the nucleophilic addition of an azide anion to an in-situ formed iminium ion. koreascience.krresearchgate.net
The choice between a radical and a polar pathway can be influenced by factors such as the presence of light, a radical initiator, or a transition metal catalyst capable of single-electron transfer.
Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations, temperature, and catalysts. Such studies allow for the determination of the rate law and the identification of the rate-determining step (RDS) of a reaction.
For reactions involving benzylamines, kinetic investigations have been performed on their addition to various electrophiles. For example, the study of the addition of benzylamines to β-nitrostyrenes in acetonitrile (B52724) revealed that the reaction proceeds through both uncatalyzed (k(_2)) and catalyzed (k(_3)) pathways. organic-chemistry.org The use of deuterated benzylamine nucleophiles (XC(_6)H(_4)CH(_2)ND(_2)) allows for the determination of kinetic isotope effects (KIEs). A significant KIE (k(_H)/k(_D) > 1) suggests that the N-H bond is broken in the rate-determining step. organic-chemistry.org
In the aforementioned study, the KIEs supported a mechanism where the proton transfer from the amine to the β-carbon occurs concurrently with the nucleophilic addition of the amine to the α-carbon in a concerted fashion. organic-chemistry.org The transition state for the uncatalyzed pathway was proposed to be a four-membered cyclic structure, while the catalyzed path proceeds through a six-membered transition state. organic-chemistry.org
Kinetic Data for the Addition of Benzylamines to β-Nitrostyrenes
| Benzylamine Substituent (X) | k(_2) (Ms) | k(_3) (Ms) | k(_H)/k(_D) |
| p-OCH(_3) | 0.355 | 1.15 | 1.45 |
| p-CH(_3) | 0.240 | 0.63 | 1.52 |
| H | 0.162 | 0.35 | 1.61 |
| p-Cl | 0.100 | 0.16 | 1.73 |
This table presents selected kinetic data from the study of benzylamine addition to β-nitrostyrenes, illustrating the influence of substituents on the reaction rates and the observed kinetic isotope effect. Data adapted from related studies. organic-chemistry.org
Catalytic Mechanisms in Amine Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations of functional groups. For amines like (2-Sec-butoxybenzyl)amine, various catalytic systems can be employed for their synthesis and further modification.
One common catalytic approach is the N-alkylation of amines with alcohols, which often proceeds via a "borrowing hydrogen" mechanism. In this process, a transition metal catalyst (e.g., based on Mn(I), Co(II), or Ni(II)) temporarily abstracts hydrogen from the alcohol to form an aldehyde and a metal-hydride species. researchgate.net The amine then condenses with the in-situ generated aldehyde to form an imine. Finally, the metal-hydride species reduces the imine to the corresponding alkylated amine, regenerating the catalyst. This atom-economical process produces water as the only byproduct. researchgate.net
Another important catalytic transformation is the oxidative coupling of benzylamines to form imines. Cerium-doped MnO(_x) has been shown to be an efficient catalyst for the self-coupling of benzylamine under mild conditions. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies suggest a mechanism involving the adsorption of benzylamine onto the catalyst surface, where surface oxygen species, facilitated by Ce³⁺, Mn³⁺, and oxygen vacancies, play a crucial role in the oxidation process.
Unraveling Stereochemical Control Mechanisms in Asymmetric Syntheses
The synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products, requires precise control of stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, and understanding the mechanisms of stereochemical control is paramount.
In the context of synthesizing chiral amines, asymmetric catalysis is a powerful tool. Chiral catalysts, such as chiral phosphoric acids, cinchona alkaloids, or transition metal complexes with chiral ligands, create a chiral environment that directs the reaction to favor the formation of one stereoisomer over the other.
For instance, in asymmetric conjugate additions to form chiral amines, a chiral catalyst can bind to one of the reactants, creating a catalyst-substrate complex. nih.gov This complex then reacts with the other substrate through a diastereomeric transition state. The difference in the activation energies of the competing diastereomeric transition states leads to the preferential formation of one enantiomer.
The development of tandem reactions, where multiple bonds are formed in a single operation, has also been a focus in asymmetric synthesis. A catalyst system based on the synergy between a cinchonium salt and a phenolic proton donor has been shown to mediate chemo-, regio-, diastereo-, and enantioselective tandem reactions to produce optically active amines with nonadjacent stereocenters. organic-chemistry.org The catalyst system controls the reactivity of distinct intermediates, such as a 2-azaallyl anion and an enolate, guiding the reaction cascade through a desired asymmetric conjugate addition-protonation pathway. organic-chemistry.org
Dynamic kinetic resolution (DKR) is another sophisticated strategy for asymmetric synthesis. In the DKR of primary benzylamines, a palladium nanocatalyst can be used for the rapid racemization of the amine, while a lipase, such as Novozym 435, selectively acylates one enantiomer. acs.org The fast racemization ensures that the entire starting material can be converted into a single enantiomer of the acylated product. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Sec Butoxybenzyl Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the atomic framework can be constructed.
Application of ¹H NMR for Proton Assignment and Structural Confirmation
Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the chemical environment of hydrogen atoms within a molecule. The spectrum of (2-Sec-butoxybenzyl)amine (B181286) hydrochloride displays distinct signals corresponding to each unique proton group. The chemical shift (δ), multiplicity, and integration of these signals allow for precise assignment.
The aromatic region of the spectrum shows four distinct signals for the protons on the benzene (B151609) ring, confirming a 1,2-disubstituted pattern. The benzylic protons (H-7) adjacent to the protonated amine group are deshielded and appear as a singlet around 4.13 ppm. The protons of the sec-butoxy group are clearly resolved, including the methine proton (H-1') deshielded by the adjacent oxygen atom, and the diastereotopic methylene (B1212753) protons (H-2'). The terminal methyl groups of the sec-butyl chain appear as a characteristic doublet and triplet upfield. The protons of the ammonium (B1175870) group (-NH₃⁺) typically appear as a broad singlet at a downfield chemical shift, confirming the hydrochloride salt form.
Table 1: Predicted ¹H NMR Spectroscopic Data for (2-Sec-butoxybenzyl)amine Hydrochloride in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6 | 7.45 | d | 7.6 | 1H | Aromatic CH |
| H-4 | 7.32 | t | 7.8 | 1H | Aromatic CH |
| H-5 | 7.05 | t | 7.5 | 1H | Aromatic CH |
| H-3 | 6.98 | d | 8.2 | 1H | Aromatic CH |
| H-1' | 4.41 | sextet | 6.0 | 1H | -OCH- |
| H-7 | 4.13 | s | - | 2H | -CH₂-NH₃⁺ |
| H-2' | 1.65 | m | - | 2H | -CH₂-CH₃ |
| H-4' | 1.21 | d | 6.1 | 3H | -CH(CH₃) |
| H-3' | 0.94 | t | 7.4 | 3H | -CH₂-CH₃ |
| -NH₃⁺ | 8.50 | br s | - | 3H | Ammonium |
Note: Predicted data is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.
Application of ¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of 11 carbon atoms in the structure.
The carbon atom bonded to the oxygen of the sec-butoxy group (C-2) is the most downfield of the aromatic signals, appearing around 156 ppm. The other aromatic carbons appear in the typical range of 113-132 ppm. The aliphatic carbons of the sec-butoxy group and the benzylic carbon are observed in the upfield region of the spectrum, consistent with their chemical environments.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | 156.1 | Ar C-O |
| C-4 | 131.5 | Ar CH |
| C-6 | 128.9 | Ar CH |
| C-1 | 125.4 | Ar C-CH₂ |
| C-5 | 121.0 | Ar CH |
| C-3 | 113.8 | Ar CH |
| C-1' | 75.2 | -OCH- |
| C-7 | 40.1 | -CH₂-NH₃⁺ |
| C-2' | 28.7 | -CH₂-CH₃ |
| C-4' | 19.3 | -CH(CH₃) |
| C-3' | 9.6 | -CH₂-CH₃ |
Note: Predicted data is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.
Utilization of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While 1D NMR spectra identify the types and environments of protons and carbons, 2D NMR experiments are essential for unambiguously establishing the molecular connectivity. researchgate.netwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.orgsdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). Crucially, it would also map the connectivity within the sec-butoxy group, showing cross-peaks between the methine proton (H-1') and both the adjacent methylene (H-2') and methyl (H-4') protons. A correlation between the methylene (H-2') and methyl (H-3') protons would also be observed, confirming the ethyl fragment of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing definitive ¹H-C one-bond connections. wikipedia.orgcolumbia.edu An HSQC spectrum would link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, the proton signal at 4.13 ppm (H-7) would show a cross-peak with the carbon signal at 40.1 ppm (C-7), confirming the -CH₂-NH₃⁺ group. Likewise, each aromatic proton signal would correlate to its respective aromatic carbon signal.
A correlation from the benzylic protons (H-7) to the aromatic carbons C-1, C-2, and C-6, unequivocally linking the aminomethyl group to the aromatic ring at the C-1 position.
Correlations from the methine proton of the sec-butoxy group (H-1') to the aromatic carbon C-2, confirming that the alkoxy group is attached at this position.
Correlations from aromatic proton H-3 to carbons C-1, C-2, and C-5, further solidifying the substitution pattern of the ring.
Together, these 2D NMR techniques provide a comprehensive and unambiguous confirmation of the constitution of this compound. science.govresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. openmedicinalchemistryjournal.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amine salts. nih.gov When analyzed in positive ion mode, this compound is expected to show a prominent signal for the protonated free base, [M+H]⁺. The molecular formula of the free base is C₁₁H₁₇NO, which has a monoisotopic mass of 179.1310 u. Therefore, the ESI-MS spectrum would be expected to exhibit a strong peak at an m/z value of approximately 180.1383, corresponding to the [C₁₁H₁₈NO]⁺ ion. This measurement confirms the elemental composition and molecular weight of the parent molecule.
Analysis of Fragmentation Patterns for Detailed Structural Information
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For protonated (2-Sec-butoxybenzyl)amine, several key fragmentation pathways are anticipated, primarily involving cleavages adjacent to the nitrogen atom (α-cleavage) and the ether linkage. libretexts.orglibretexts.org
A dominant fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, which in this case is the benzylic C-C bond. This would result in the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion. Another significant fragmentation involves the cleavage of the sec-butoxy side chain.
Table 3: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of (2-Sec-butoxybenzyl)amine
| Predicted m/z | Ion Formula | Lost Neutral Fragment | Proposed Fragmentation Pathway |
| 123.0651 | [C₈H₉N]⁺ | C₄H₈ | Loss of butene from the sec-butoxy group. |
| 106.0651 | [C₇H₈N]⁺ | C₄H₉OH | Cleavage of the ether bond with hydrogen transfer. |
| 91.0542 | [C₇H₇]⁺ | C₄H₁₀NO | Benzylic cleavage leading to tropylium ion. |
These fragmentation patterns, particularly the formation of the characteristic tropylium ion at m/z 91, provide strong evidence for the presence of the benzylamine (B48309) structural motif. libretexts.org The other fragments help to confirm the nature and attachment of the sec-butoxy substituent.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₈ClNO), HRMS would provide an experimental mass measurement that can be compared to the calculated theoretical mass.
Theoretical Mass: The theoretical monoisotopic mass of the protonated molecule [(2-Sec-butoxybenzyl)amine + H]⁺, with the chemical formula C₁₁H₁₈NO⁺, is calculated to be 180.1388 u. In a typical HRMS experiment, the observed mass would be expected to be within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.
Expected Research Findings: A detailed research report would present the experimentally determined m/z value. For instance, the findings would be tabulated as shown below, including the measured mass, the calculated mass, the mass difference in ppm, and the confirmed molecular formula. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: Illustrative HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Ion | [M+H]⁺ |
| Calculated m/z | 180.1388 |
| Measured m/z | Data not available |
| Mass Error (ppm) | Data not available |
Note: The table above is illustrative. Specific experimental data for this compound is not currently available in published literature.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the bond lengths, bond angles, and conformation of this compound in its solid state. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion.
Expected Research Findings: A crystallographic study would yield a wealth of structural parameters. Key findings would include the crystal system, space group, and unit cell dimensions. The solved structure would reveal the conformation of the sec-butoxy group and its orientation relative to the benzylamine moiety. Hydrogen bonding distances and angles would be precisely determined, providing insight into the strength and nature of these interactions. While no specific crystal structure data for this compound has been published, analysis of similar substituted benzylamine hydrochlorides suggests that the primary ammonium group would likely participate in N-H···Cl hydrogen bonds.
Interactive Data Table: Illustrative Crystallographic Data
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Bond Lengths (e.g., C-N, C-O) | Data not available |
| Key Bond Angles (e.g., C-N-C) | Data not available |
| Hydrogen Bond (N-H···Cl) Distance | Data not available |
Note: The table above is illustrative. Specific experimental data for this compound is not currently available in published literature.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various structural components.
Expected Research Findings: The analysis of the FTIR spectrum would identify key vibrational frequencies. For the amine hydrochloride, a broad band would be expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺). Other significant peaks would include C-H stretching vibrations for the aromatic ring and the aliphatic sec-butoxy and benzyl groups (around 3100-2850 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and C-O stretching for the ether linkage (around 1250-1000 cm⁻¹). The precise positions and shapes of these bands could also provide information about the molecular conformation and intermolecular interactions in the solid state.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Ammonium (N-H) | ~3200-2800 (broad) | Stretching |
| Aromatic C-H | ~3100-3000 | Stretching |
| Aliphatic C-H | ~2960-2850 | Stretching |
| Aromatic C=C | ~1600, ~1475 | Stretching |
| N-H | ~1600-1500 | Bending |
| C-O (Ether) | ~1250-1000 | Stretching |
Note: The wavenumbers in the table are approximate and based on characteristic ranges for these functional groups. An actual spectrum for this compound is not available.
Applications As a Precursor and Building Block in Complex Chemical Synthesis
Intermediate in the Synthesis of Advanced Organic Scaffolds
The primary amine group of (2-Sec-butoxybenzyl)amine (B181286) hydrochloride is a versatile functional group for the construction of a wide range of organic structures, particularly nitrogen-containing heterocyclic systems which are prevalent in medicinal chemistry.
Primary amines are fundamental building blocks for the synthesis of numerous nitrogen-containing heterocycles. (2-Sec-butoxybenzyl)amine hydrochloride can serve as the amine source in various cyclization and condensation reactions to produce N-substituted heterocyclic frameworks.
Imidazoles: In multicomponent reactions like the Debus-Radziszewski synthesis, a primary amine, a 1,2-dicarbonyl compound, and an aldehyde condense to form substituted imidazoles. wikipedia.orgwikipedia.org By employing (2-Sec-butoxybenzyl)amine as the primary amine, it is possible to synthesize N-1 substituted imidazoles bearing the 2-sec-butoxybenzyl group. Such reactions often proceed through the formation of an imine intermediate, which then undergoes cyclization. wikipedia.orgorganic-chemistry.orgrsc.orgyoutube.com
Benzimidazoles: The synthesis of benzimidazoles frequently involves the condensation of an o-phenylenediamine with various precursors. Alternative methods utilize the oxidative cyclization of primary amines with o-phenylenediamines or other aniline derivatives. rsc.orgorganic-chemistry.orgacs.orgresearchgate.netmdpi.com In these pathways, the primary amine is oxidized in situ to an aldehyde or imine, which then undergoes condensation and cyclization. (2-Sec-butoxybenzyl)amine could be utilized in such electrochemical or oxidant-mediated methods to yield benzimidazoles substituted at the 2-position. acs.org
Quinazolinones and Quinazolines: Substituted quinazolinones and quinazolines can be synthesized through the reaction of 2-aminobenzamides or 2-aminobenzophenones with benzylamines. nih.govorganic-chemistry.org These reactions often proceed under oxidative conditions, where the benzylamine (B48309) is first converted to an aldehyde or imine intermediate, followed by condensation and cyclization. nih.gov The use of (2-Sec-butoxybenzyl)amine in these protocols would lead to the corresponding quinazolinone derivatives, incorporating the substituted benzyl (B1604629) moiety into the heterocyclic core. beilstein-journals.org
| Heterocycle | General Reaction Type | Co-reactants | Potential Product Structure |
|---|---|---|---|
| Imidazole | Debus-Radziszewski Synthesis wikipedia.org | 1,2-Dicarbonyl, Aldehyde, Ammonia (B1221849) | N-(2-sec-butoxybenzyl)imidazole derivative |
| Benzimidazole | Oxidative Cyclization organic-chemistry.orgacs.org | o-phenylenediamine | 2-(2-sec-butoxybenzyl)benzimidazole |
| Quinazolinone | Oxidative Condensation | o-aminobenzamide | 2-(2-sec-butoxy)phenyl-3H-quinazolin-4-one |
Chiral amines are critical components in a vast number of pharmaceuticals and are essential as catalysts and ligands in asymmetric synthesis. sigmaaldrich.comyale.edu The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. beilstein-journals.orgbeilstein-journals.org this compound, itself a chiral molecule due to the sec-butoxy group, can be envisioned as a building block in diastereoselective reactions.
The primary amine can act as a nucleophile in reactions with chiral electrophiles, where the inherent chirality of the sec-butoxybenzyl group could influence the stereochemical outcome of the reaction. Furthermore, methodologies such as the aza-Friedel–Crafts reaction, which involves the addition of arenes to imines, can be rendered asymmetric through the use of chiral catalysts to produce chiral benzylamines. nih.gov While this compound is already an amine, its structural motif is relevant to the types of products generated by these powerful asymmetric methods.
Integration into Multi-step Total Synthesis of Natural Products and Analogues
The total synthesis of natural products often requires the assembly of complex molecular frameworks from simpler, readily available starting materials. Benzylamines are common structural motifs in various alkaloids and other biologically active natural products. beilstein-journals.org In a multi-step synthesis, a building block like (2-Sec-butoxybenzyl)amine could be introduced to form a key fragment of the target molecule.
Moreover, in the context of medicinal chemistry and drug discovery, the synthesis of analogues of a natural product is crucial for structure-activity relationship (SAR) studies. By substituting a simple benzylamine used in an established total synthesis with (2-Sec-butoxybenzyl)amine, novel analogues can be generated. The introduction of the sec-butoxy group provides a lipophilic and sterically defined modification that can probe interactions within a biological target, potentially leading to improved potency or selectivity.
Role in Bioconjugation and Drug Candidate Synthesis via Advanced Coupling Chemistries (e.g., Click Chemistry for related functionalities)
Modern drug development and chemical biology rely on efficient and specific methods for linking molecules, a field broadly known as bioconjugation. nih.gov The primary amine of this compound provides a versatile handle for such modifications.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nobelprize.orgglenresearch.com While the amine itself does not directly participate in the classic click reaction, it can be easily functionalized to do so. For instance, the amine can be acylated with a molecule containing a terminal alkyne or azide (B81097). This functionalized intermediate can then be "clicked" onto another molecule—such as a peptide, a sugar, or a complex drug candidate—that bears the complementary azide or alkyne group. nih.govnih.gov This strategy allows for the modular and efficient incorporation of the (2-sec-butoxybenzyl) moiety into diverse and complex biomolecular systems.
| Starting Amine | Reagent for Functionalization | Resulting Functional Group | Click Reaction Partner |
|---|---|---|---|
| (2-Sec-butoxybenzyl)amine | Alkynoic acid (e.g., Pent-4-ynoic acid) + Coupling agent | Terminal Alkyne | Azide-containing molecule |
| (2-Sec-butoxybenzyl)amine | Azido-activated ester (e.g., NHS-azide) | Azide | Alkyne-containing molecule |
Precursor for the Development of Functional Materials in Chemical Science
The properties of benzylamine and its derivatives make them useful precursors in materials science. sinocurechem.comchemicalbook.comnbinno.comchemicalbook.com They can be incorporated into polymers, used as curing agents for epoxy resins, or serve as ligands for metal complexes. sinocurechem.comresearchgate.net The primary amine of (2-Sec-butoxybenzyl)amine allows it to be integrated into polymer backbones through amidation or other polymerization reactions.
The presence of the 2-sec-butoxybenzyl group can impart specific properties to the resulting material, such as increased solubility in organic solvents, modified thermal stability, or altered surface properties. For example, in the context of metal-organic frameworks (MOFs), functionalized linkers are key to tuning the properties of the material. Introducing benzylic amine functionalities into MOF linkers is an area of active research, as these groups can serve as sites for post-synthetic modification. acs.org The use of precursors like (2-Sec-butoxybenzyl)amine could lead to functional materials with tailored porosity, catalytic activity, or selective binding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
